6-Chloro-5-cyano-4-methoxy-2-methyl-3-nitropyridine
CAS No.:
Cat. No.: VC16924717
Molecular Formula: C8H6ClN3O3
Molecular Weight: 227.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H6ClN3O3 |
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Molecular Weight | 227.60 g/mol |
IUPAC Name | 2-chloro-4-methoxy-6-methyl-5-nitropyridine-3-carbonitrile |
Standard InChI | InChI=1S/C8H6ClN3O3/c1-4-6(12(13)14)7(15-2)5(3-10)8(9)11-4/h1-2H3 |
Standard InChI Key | IYUQNFWAQQXFNT-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=C(C(=N1)Cl)C#N)OC)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
6-Chloro-5-cyano-4-methoxy-2-methyl-3-nitropyridine (molecular formula: ) features a pyridine ring substituted at positions 2, 3, 4, 5, and 6. Key structural attributes include:
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Chlorine at position 6, contributing to electrophilic reactivity.
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Cyano (-CN) at position 5, enhancing electron-deficient character.
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Methoxy (-OCH) at position 4, providing electron-donating effects.
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Methyl (-CH) at position 2, sterically influencing reaction pathways.
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Nitro (-NO) at position 3, a strong electron-withdrawing group.
The juxtaposition of these groups creates a unique electronic environment, with the nitro and cyano groups polarizing the aromatic system, while the methoxy group introduces localized electron density. This balance impacts solubility, stability, and reactivity .
Synthesis and Manufacturing
While no direct synthesis of 6-chloro-5-cyano-4-methoxy-2-methyl-3-nitropyridine is documented in the literature, plausible routes can be inferred from analogous pyridine derivatives:
Stepwise Functionalization
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Nitration: Introducing the nitro group at position 3 via mixed acid (HSO/HNO) under controlled temperatures (0–5°C) .
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Chlorination: Use of POCl/PCl at reflux (~115°C) to substitute hydroxyl or amino groups with chlorine .
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Cyanation: Replacement of a halogen or sulfonic group with CN using CuCN in dimethylformamide (DMF) .
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Methoxylation: Nucleophilic aromatic substitution (SNAr) with methanol under basic conditions (e.g., NaOCH) .
Challenges
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Regioselectivity: Competing reactions due to multiple reactive sites.
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Stability: Nitro groups may decompose under high-temperature chlorination .
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Purification: Column chromatography or recrystallization from ethyl acetate/n-hexane mixtures is often required .
Physicochemical Properties
Predicted properties, extrapolated from structurally related compounds, include:
The nitro and cyano groups confer low solubility in water but high solubility in polar aprotic solvents. The methoxy group slightly improves solubility in alcohols .
Reactivity and Stability
Thermal Stability
Decomposition above 200°C is likely due to nitro group instability, as observed in 6-chloro-5-methyl-3-nitropyridin-2-amine .
Electrophilic Substitution
The electron-deficient ring favors nucleophilic attack at positions ortho and para to the nitro group. For example:
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Reduction: Catalytic hydrogenation (Pd/C, H) converts nitro to amino, enhancing pharmaceutical relevance .
Hydrolytic Sensitivity
The cyano group may hydrolyze to carboxylic acid under strong acidic or basic conditions, necessitating anhydrous synthetic conditions .
Applications and Research Findings
Pharmaceutical Intermediates
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Anticoccidial Agents: Analogous 3-amino-6-chloro-5-cyano-2-methylpyridine derivatives exhibit activity against Eimeria tenella, a poultry parasite .
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Kinase Inhibitors: Cyano and nitro groups are pharmacophores in tyrosine kinase inhibitors, suggesting potential anticancer applications.
Agrochemicals
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